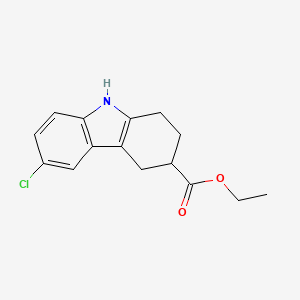

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.74604 . It is a member of the class of carbazoles .

Molecular Structure Analysis

The molecular structure of ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate consists of a carbazole backbone, which is a tricyclic compound that includes two benzene rings fused onto a five-membered nitrogen-containing ring .Physical And Chemical Properties Analysis

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate has a density of 1.293±0.06 g/cm3 at 20 ºC and 760 Torr .Scientific Research Applications

Drug Discovery

The carbazole unit, which is part of the “ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” structure, is recognized as one of the most significant moieties for drug discovery . It has attracted the attention of researchers for generations .

Treatment of High Blood Pressure

Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure . The indole unit is a part of the “ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” structure.

Treatment of Mental Disorders

Reserpine is also used in the treatment of severe agitation in patients that have mental disorders .

Anti-hypertensive Drug

Ajmalicine, an indole alkaloid which is present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .

Treatment of Various Kinds of Cancer

Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

Synthesis of Novel Compounds

The imidazo[1,2-b]pyridazine scaffold, which is similar to the “ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” structure, can provide a variety of bioactive molecules and is an important heterocyclic nucleus . A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized .

Antifungal, Anti-diabetes, and Antiparasitic Activities

Imidazo[1,2-b]pyridazine derivatives show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, and antiparasitic activities .

Acetylcholinesterase Inhibitors

Imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . They can act as acetylcholinesterase inhibitors .

Mechanism of Action

While the specific mechanism of action for ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is not available, a related compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, is thought to work by blocking the activity of an enzyme called SirT1, which is involved in controlling the removal of certain proteins .

properties

IUPAC Name |

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-2-19-15(18)9-3-5-13-11(7-9)12-8-10(16)4-6-14(12)17-13/h4,6,8-9,17H,2-3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHATKSXJJTJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2569420.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2569421.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2569428.png)

![N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569429.png)

![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenoxyanilino)-1-propanone](/img/structure/B2569435.png)

![4-(indolin-1-ylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2569436.png)